11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate
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Overview
Description
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Protection: The hydroxyl groups at positions 16alpha and 17 are protected using isopropylidene to form the isopropylidenedioxy group.
Hydroxylation: The hydroxyl groups at positions 11beta and 21 are introduced through hydroxylation reactions.
Butyration: The butyrate group is introduced at position 21 through esterification with butyric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing advanced purification techniques like chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate involves binding to glucocorticoid receptors in cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Mometasone: A corticosteroid with similar anti-inflammatory properties.
Betamethasone: Another corticosteroid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive actions.
Uniqueness
11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-butyrate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. The presence of the isopropylidenedioxy group at positions 16alpha and 17 provides additional protection against metabolic degradation, making it more effective in therapeutic applications.
Properties
CAS No. |
78806-60-7 |
---|---|
Molecular Formula |
C28H38O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C28H38O7/c1-6-7-23(32)33-15-21(31)28-22(34-25(2,3)35-28)13-19-18-9-8-16-12-17(29)10-11-26(16,4)24(18)20(30)14-27(19,28)5/h10-12,18-20,22,24,30H,6-9,13-15H2,1-5H3/t18-,19-,20-,22+,24+,26-,27-,28+/m0/s1 |
InChI Key |
UWWXLWUUTASPBC-HDMINPCUSA-N |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C |
Canonical SMILES |
CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C |
Origin of Product |
United States |
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